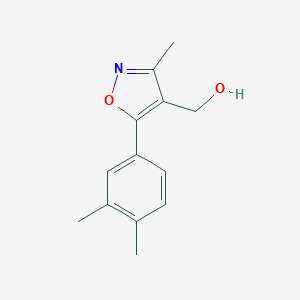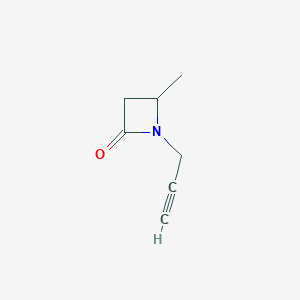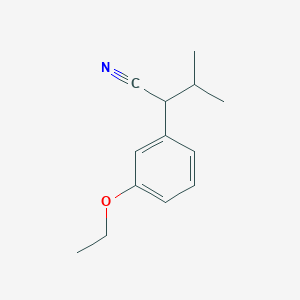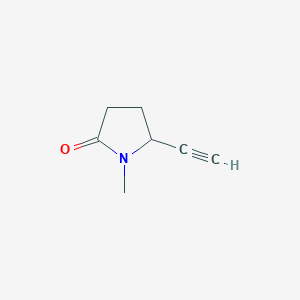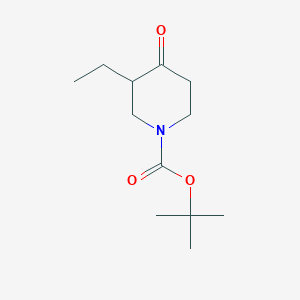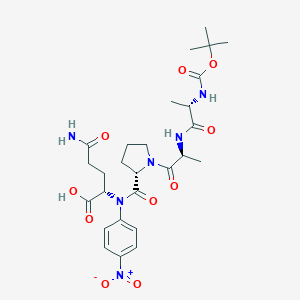
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide, also known as Boc-Ala-Ala-Pro-Glu-pNA, is a peptide substrate that is commonly used in biochemical and physiological research. This peptide is synthesized using solid-phase peptide synthesis and is used to study the enzymatic activity of proteases such as chymotrypsin and trypsin.
Mecanismo De Acción
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is a chromogenic substrate that is cleaved by proteases such as chymotrypsin and trypsin. The cleavage of the peptide bond between the glutamic acid and the pNA group results in the release of p-nitroaniline, which absorbs light at a wavelength of 405 nm. The rate of p-nitroaniline release can be used to measure the activity of the protease.
Efectos Bioquímicos Y Fisiológicos
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA does not have any direct biochemical or physiological effects. However, it is used to study the activity of proteases, which play important roles in many biological processes. Proteases are involved in the digestion of food, the clotting of blood, and the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA as a substrate for proteases is that it is a chromogenic substrate, which allows for easy measurement of protease activity. Additionally, this peptide is relatively inexpensive and easy to synthesize. However, one limitation of using tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is that it may not be an ideal substrate for all proteases. Some proteases may prefer different substrates, which may result in inaccurate measurements of protease activity.
Direcciones Futuras
There are many potential future directions for research involving tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA. One area of research could involve the development of new protease inhibitors, which could be used to treat diseases such as cancer and inflammation. Additionally, researchers could investigate the role of proteases in various biological processes, such as wound healing and tissue repair. Finally, new substrates could be developed that are more specific for certain proteases, allowing for more accurate measurements of protease activity.
Métodos De Síntesis
The synthesis of tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA involves the use of solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, with the peptide chain being elongated from the C-terminus to the N-terminus. The Boc group is used to protect the N-terminal amine group of the peptide, while the pNA group is used as a chromogenic substrate for protease activity.
Aplicaciones Científicas De Investigación
Tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilidePro-Glu-pNA is widely used in scientific research to study the enzymatic activity of proteases. This peptide is used as a substrate for proteases such as chymotrypsin and trypsin, allowing researchers to measure the kinetic parameters of these enzymes. This information can be used to better understand the role of proteases in various biological processes, including digestion, blood clotting, and inflammation.
Propiedades
Número CAS |
117722-95-9 |
|---|---|
Nombre del producto |
tert-Butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide |
Fórmula molecular |
C27H38N6O10 |
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C27H38N6O10/c1-15(30-26(40)43-27(3,4)5)22(35)29-16(2)23(36)31-14-6-7-19(31)24(37)32(20(25(38)39)12-13-21(28)34)17-8-10-18(11-9-17)33(41)42/h8-11,15-16,19-20H,6-7,12-14H2,1-5H3,(H2,28,34)(H,29,35)(H,30,40)(H,38,39)/t15-,16-,19-,20-/m0/s1 |
Clave InChI |
HCAUHBOLWYMLRJ-FVCZOJIISA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Otros números CAS |
117722-95-9 |
Secuencia |
AAPQ |
Sinónimos |
Boc-Ala-Ala-Pro-Glu-pNA tert-butoxycarbonyl-alanyl-alanyl-prolyl-glutamyl-4-nitroanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



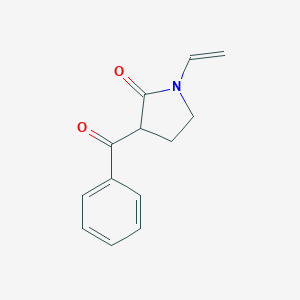
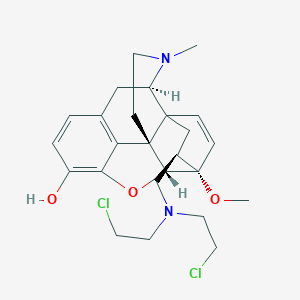
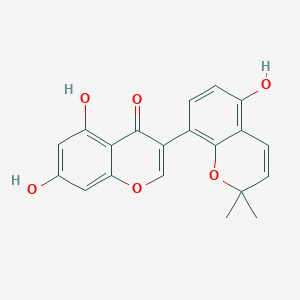
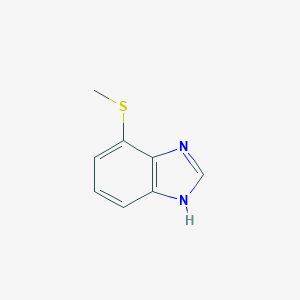
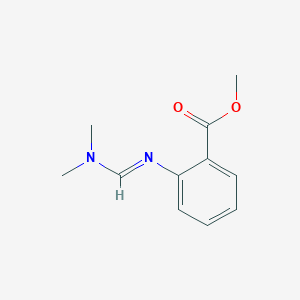
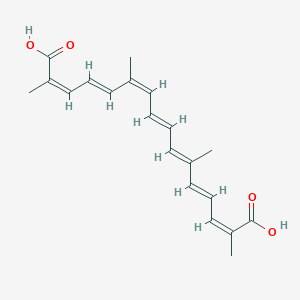
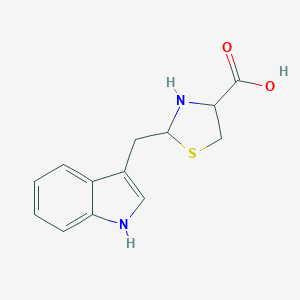
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
